N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
N-(3-Methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a nitrogen-rich heterocyclic compound featuring a fused pyrazoloquinazoline core. Its structure includes a 3-methoxyphenylamine substituent at position 9, a methyl group at position 2, and a phenyl group at position 2.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-22(17-9-4-3-5-10-17)24-26-21-14-7-6-13-20(21)23(28(24)27-16)25-18-11-8-12-19(15-18)29-2/h3-5,8-12,15,25H,6-7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRAITLGPIORDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antitumor, antiviral, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazoloquinazoline core that is known for its pharmacological potential. The presence of the methoxy group and phenyl substituents enhances its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit potent antitumor properties. The mechanism of action often involves the inhibition of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers such as breast and prostate cancer. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 18.79 |
| Another Quinazoline Derivative | HepG2 | 31.85 |
In a study involving various quinazoline derivatives, it was found that modifications to the quinazoline scaffold could significantly enhance anticancer activity against specific cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that certain derivatives can inhibit viral replication in several viruses including Herpes Simplex Virus (HSV) and Influenza viruses. For example:
| Virus | Compound | Activity |
|---|---|---|
| HSV-1 | This compound | Effective at low concentrations |
| Influenza A | Similar Quinazoline Derivative | IC50 = 20 µM |
These findings suggest that the compound may disrupt viral replication processes through various mechanisms such as inhibiting viral entry or replication .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have shown promise in reducing inflammation markers in animal models. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways.
Case Study 1: Antitumor Efficacy
In a recent study involving a series of pyrazoloquinazolines, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than many known chemotherapeutics . This suggests potential for further development as an anticancer agent.
Case Study 2: Antiviral Mechanism
Another investigation focused on the compound's ability to inhibit HSV replication in Vero cell cultures. Results indicated a dose-dependent inhibition of viral replication at concentrations as low as 10 µg/mL . This highlights the therapeutic potential for treating viral infections.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the pyrazoloquinazoline structure. For instance, derivatives of quinazoline and pyrazole have shown promising antibacterial and antifungal activities. The presence of functional groups such as methoxy and phenyl moieties enhances the biological activity against various pathogens.
Case Study:
A study demonstrated that certain pyrazoloquinazoline derivatives exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) values were notably low for some compounds, suggesting strong efficacy .
Anticancer Properties
The anticancer potential of N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has been explored in various research contexts. Compounds with similar structural frameworks have been evaluated for their ability to inhibit cancer cell proliferation.
Research Findings:
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds have been reported to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .
Neuroprotective Effects
Emerging research suggests that compounds related to this class may possess neuroprotective properties. Inhibitors of monoamine oxidase (MAO) are particularly relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mechanism of Action:
Compounds that inhibit MAO-A and MAO-B isoforms can potentially alleviate symptoms associated with depression and anxiety disorders. The structural features of this compound may contribute to its binding affinity to these targets .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives are well-documented. Research indicates that certain compounds can significantly reduce inflammation in vivo.
Clinical Implications:
Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that allow for the introduction of various functional groups that enhance its biological activity.
Synthesis Overview:
The compound can be synthesized through a series of condensation reactions involving starting materials such as 3-methoxy aniline and appropriate pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrazolo[5,1-b]quinazoline Derivatives
- 3-Bromo-9-Methoxy-5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazoline (CAS 1429309-36-3) Structural Differences: Bromine at position 3 and methoxy at position 7. Impact: The bromine atom increases molecular weight (282.14 g/mol vs. Methoxy groups are known to enhance metabolic stability compared to hydroxyl groups . Applications: Brominated analogs are often intermediates in drug discovery for further functionalization via cross-coupling reactions .
2-Methyl-3-Phenyl-5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (Y021-5931)
- Structural Differences : Ketone group at position 9 instead of the 3-methoxyphenylamine.
- Impact : The ketone reduces basicity compared to the amine, affecting solubility and hydrogen-bonding capacity. Molecular weight is 279.34 g/mol .
- Applications : Ketone-containing analogs are frequently explored as kinase inhibitors due to their electrophilic reactivity .
Pyrazolo[1,5-a]Pyrimidine Derivatives
- 5-Methyl-N-(3-Methylbutyl)-3-Phenyl-2-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine Structural Differences: Trifluoromethyl group at position 2 and a pyrimidine core instead of quinazoline. Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance. Applications: Such compounds are studied for central nervous system (CNS) targets due to their optimized physicochemical properties .
Functional Group Variations
N-Aryl Substitutions
N-(3-Methoxyphenyl)Pyrazin-2-Amine
- Structural Differences : Simpler pyrazine core with a single 3-methoxyphenylamine group.
- Impact : Reduced ring complexity lowers molecular weight (~215 g/mol) and may limit multitarget interactions.
- Applications : Used as a precursor in catalytic N-arylation reactions for building more complex heterocycles .
N-(6-Methoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
- Structural Differences : Benzothiazole core with acetamide linkage.
- Impact : The benzothiazole moiety introduces sulfur-based hydrogen bonding, while the acetamide linker increases conformational flexibility.
- Applications : Benzothiazole derivatives are prominent in anticancer research, particularly as topoisomerase inhibitors .
Structural and Property Comparison Table
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound?
The synthesis typically involves multi-step procedures, including cyclocondensation, protection/deprotection strategies, and functional group modifications. Key steps include:
- Cyclization : Formation of the pyrazoloquinazoline core via reactions between substituted pyrazole amines and quinazoline precursors under reflux conditions. Solvent choice (e.g., acetonitrile, dichloromethane) and temperature control are critical for yield optimization .
- Protection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by deprotection with trifluoroacetic acid .
- Functionalization : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions .
Basic: How is structural characterization performed to confirm the compound's identity?
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Assign peaks for methoxy (-OCH₃), methyl (-CH₃), and aromatic protons to verify substitution patterns .
- IR Spectroscopy : Confirm the presence of amine (-NH) and methoxy groups via characteristic stretching frequencies (e.g., 1250–1050 cm⁻¹ for C-O-C) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N percentages .
Basic: What safety precautions are essential during handling?
- Storage : Keep in a dry, inert atmosphere (e.g., argon) to prevent degradation.
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with ignition sources due to potential flammability of organic solvents .
- Waste Disposal : Neutralize acidic byproducts (e.g., from Boc deprotection) before disposal .
Advanced: How can computational docking studies inform the compound's mechanism of action?
- Target Prediction : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the methoxyphenyl group and active-site residues .
- Binding Affinity : Compare docking scores with known inhibitors to prioritize biological assays. Adjust substituents (e.g., methyl groups) to optimize steric complementarity .
Advanced: How do structural modifications to the methoxyphenyl group impact bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups : Methoxy (-OCH₃) enhances lipophilicity and π-π stacking with hydrophobic pockets, improving antitumor activity .
- Positional Effects : Para-substitution on the phenyl ring may reduce steric hindrance compared to ortho/meta positions, as shown in analogous triazolopyrimidines .
- Experimental Validation : Synthesize derivatives with halogens or nitro groups and compare IC₅₀ values in cytotoxicity assays .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate initial findings using complementary techniques (e.g., enzymatic inhibition vs. cell viability assays) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in activity .
Advanced: What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps, balancing reaction rate and purity .
- Workflow Design : Implement flow chemistry for exothermic reactions (e.g., nitrosation) to improve scalability .
Advanced: How is the compound's stability assessed under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via HPLC at 24-hour intervals .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methoxy demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
